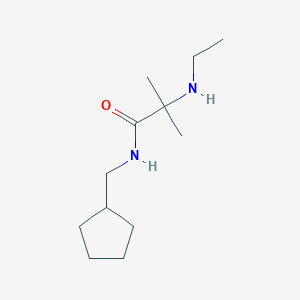
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide, also known as CX-717, is a nootropic drug that has been extensively studied in recent years. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 has been found to enhance cognitive function, improve memory, and increase wakefulness, making it a promising candidate for the treatment of various neurological disorders.
作用機序
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide works by modulating the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide can improve cognitive function and memory. It has also been found to increase the release of acetylcholine and dopamine, two neurotransmitters that are critical for cognitive function.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase wakefulness and reduce the need for sleep, making it a potential treatment for sleep disorders such as narcolepsy. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been found to increase the release of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
実験室実験の利点と制限
One advantage of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in preclinical and clinical trials, and its effects on cognitive function and memory are well-documented. However, one limitation of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over time.
将来の方向性
There are several potential future directions for research on N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide. One area of interest is its potential for the treatment of cognitive impairments associated with various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in high-stress or high-performance situations. Finally, there is also interest in developing more potent and selective ampakine compounds that could have even greater therapeutic potential.
合成法
The synthesis of N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide involves several steps, starting with the reaction of cyclopentylmethyl bromide with ethylamine to form N-(cyclopentylmethyl)ethylamine. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to yield N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanenitrile. Finally, reduction of the nitrile group with lithium aluminum hydride produces N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide.
科学的研究の応用
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to enhance cognitive function and memory in animal models, as well as in healthy human volunteers. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been investigated for its potential to treat cognitive impairments associated with various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-14-12(2,3)11(15)13-9-10-7-5-6-8-10/h10,14H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHQLWXQDNMTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)NCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

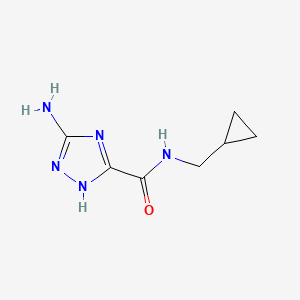
![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)
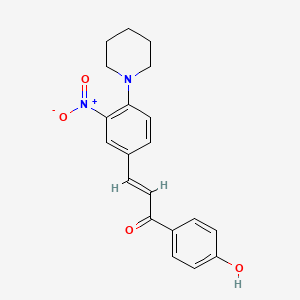

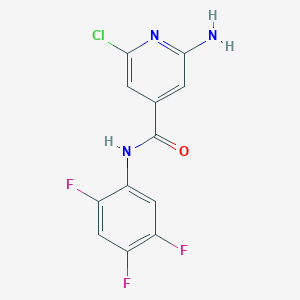
![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)

![3-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]benzoic acid](/img/structure/B7568317.png)
![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)
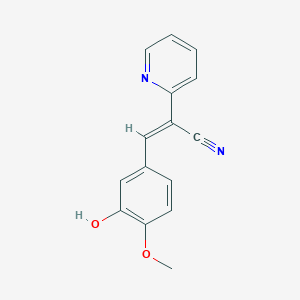


![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)
![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)